(2-Bromo-5-chlorophenyl)(phenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A notable procedure for its preparation is a 7-step process starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . The key step in this synthesis is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid by crystallization of its L- and D-menthyl esters. This method yields enantiomerically pure individual enantiomers of the target compound .
Molecular Structure Analysis
The molecular structure of (2-Bromo-5-chlorophenyl)(phenyl)methanone consists of a central ketone (carbonyl) group attached to two aromatic rings. The bromine and chlorine atoms are positioned on one ring, while the phenyl group is on the other. The absolute configurations of the enantiomers have been determined through single-crystal X-ray diffraction studies .
Physical and Chemical Properties Analysis
- Melting Point : The melting point of this compound is approximately 169.7°C .
- NMR Spectra : The proton and carbon-13 NMR spectra provide valuable information about the compound’s chemical environment. For instance, the proton NMR shows signals at 12.95 ppm (D₂O-exchangeable) , 7.49 ppm (dd, J=2.2, 8.6 Hz) , and 5.23 ppm (s) .
Scientific Research Applications
Synthesis and Characterization
(2-Bromo-5-chlorophenyl)(phenyl)methanone and its derivatives have been the focus of several studies due to their potential in various scientific applications. For instance, Zhang et al. (2014) developed a facile 7-step procedure for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from a compound similar to this compound. This process is noted for its inexpensiveness, scalability, and ability to produce two individual enantiomers with high enantiomeric purities (Zhang et al., 2014).
Structural Studies and Molecular Docking
Structural and molecular studies are another significant application of this compound. Lakshminarayana et al. (2018) synthesized a compound incorporating a variant of this compound, characterized it spectroscopically, and conducted single-crystal X-ray diffraction studies. The study also included molecular docking and Hirshfeld surface analysis, contributing to the understanding of molecular interactions and potential applications in cancer research (Lakshminarayana et al., 2018).
Biological Activities
Research into the biological activities of derivatives of this compound has revealed promising results. Thirunarayanan (2016) synthesized several derivatives and evaluated their antimicrobial and antioxidant activities. The study highlighted the potential of these compounds in developing new therapeutic agents (Thirunarayanan, 2016).
Potential Drug Candidates
In the context of drug development, Kumar and Choudhary (2022) designed and synthesized novel copper(ii) Schiff base complexes using a variant of this compound. These complexes were evaluated as potential drug candidates against SARS-CoV-2 main protease, demonstrating the compound's relevance in contemporary medicinal chemistry research (Kumar & Choudhary, 2022).
Mechanism of Action
The specific mechanism of action for this compound depends on its intended application. As a diarylethane derivative, it may exhibit biological activity, but further studies are needed to elucidate its precise mode of action. Researchers have explored similar structures as potential antidiabetic agents, but the direct mechanism remains to be fully understood .
Future Directions
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCLVAZPKSCYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299244 | |
Record name | (2-bromo-5-chlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835-09-6 | |
Record name | NSC128878 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-bromo-5-chlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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